molecular formula C17H11NO B074862 2,5-Diphenylfuran-3-carbonitrile CAS No. 1487-08-7

2,5-Diphenylfuran-3-carbonitrile

Cat. No. B074862
CAS RN: 1487-08-7
M. Wt: 245.27 g/mol
InChI Key: PWENHIBZIWEQFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Diphenylfuran-3-carbonitrile, also known as DFC, is a heterocyclic organic compound that belongs to the furan family. It has a molecular formula of C17H11NO and a molecular weight of 245.28 g/mol. DFC has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.

Mechanism Of Action

The exact mechanism of action of 2,5-Diphenylfuran-3-carbonitrile is not fully understood, but it is believed to act through various pathways. In anti-inflammatory activity, 2,5-Diphenylfuran-3-carbonitrile has been reported to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by suppressing the activation of NF-κB signaling pathway. In anti-tumor activity, 2,5-Diphenylfuran-3-carbonitrile has been reported to induce cell cycle arrest and apoptosis in cancer cells by activating the caspase-dependent apoptotic pathway. In antiviral activity, 2,5-Diphenylfuran-3-carbonitrile has been reported to inhibit the replication of HIV-1 virus by blocking the reverse transcriptase activity.

Biochemical And Physiological Effects

2,5-Diphenylfuran-3-carbonitrile has been reported to exhibit various biochemical and physiological effects. In animal studies, 2,5-Diphenylfuran-3-carbonitrile has been shown to possess significant anti-inflammatory and analgesic activities. It has also been reported to exhibit neuroprotective effects by reducing the oxidative stress and inflammation in the brain. In vitro studies, 2,5-Diphenylfuran-3-carbonitrile has been shown to possess significant antiviral and anti-tumor activities.

Advantages And Limitations For Lab Experiments

2,5-Diphenylfuran-3-carbonitrile has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. It can also be easily modified to obtain various derivatives with different properties. However, 2,5-Diphenylfuran-3-carbonitrile also has some limitations, including its low solubility in water and some organic solvents, which may limit its use in some experiments.

Future Directions

2,5-Diphenylfuran-3-carbonitrile has great potential for further research in various fields. In medicinal chemistry, further studies are needed to investigate the potential of 2,5-Diphenylfuran-3-carbonitrile as a drug candidate for various diseases. In material science, further studies are needed to explore the potential of 2,5-Diphenylfuran-3-carbonitrile as a building block for the synthesis of various functional materials. In organic synthesis, further studies are needed to explore the potential of 2,5-Diphenylfuran-3-carbonitrile as a versatile intermediate for the synthesis of various heterocyclic compounds.

Synthesis Methods

The synthesis of 2,5-Diphenylfuran-3-carbonitrile can be achieved through various methods, including the reaction of 2,5-diphenylfuran with cyanogen bromide, the reaction of 2,5-diphenylfuran with sodium cyanide, and the reaction of 2,5-diphenylfuran with acetonitrile in the presence of a Lewis acid catalyst. The most commonly used method is the reaction of 2,5-diphenylfuran with cyanogen bromide, which yields 2,5-Diphenylfuran-3-carbonitrile in good yield and purity.

Scientific Research Applications

2,5-Diphenylfuran-3-carbonitrile has been extensively studied for its potential applications in various fields. In medicinal chemistry, 2,5-Diphenylfuran-3-carbonitrile has been reported to possess significant anti-inflammatory, anti-tumor, and antiviral activities. It has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In material science, 2,5-Diphenylfuran-3-carbonitrile has been used as a building block for the synthesis of various functional materials, including liquid crystals, fluorescent dyes, and polymers. In organic synthesis, 2,5-Diphenylfuran-3-carbonitrile has been used as a versatile intermediate for the synthesis of various heterocyclic compounds.

properties

CAS RN

1487-08-7

Product Name

2,5-Diphenylfuran-3-carbonitrile

Molecular Formula

C17H11NO

Molecular Weight

245.27 g/mol

IUPAC Name

2,5-diphenylfuran-3-carbonitrile

InChI

InChI=1S/C17H11NO/c18-12-15-11-16(13-7-3-1-4-8-13)19-17(15)14-9-5-2-6-10-14/h1-11H

InChI Key

PWENHIBZIWEQFD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=C(O2)C3=CC=CC=C3)C#N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(O2)C3=CC=CC=C3)C#N

Origin of Product

United States

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